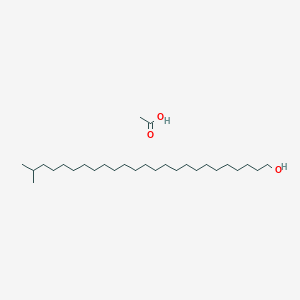
(3-Methylidenepentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylidenepentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (3-methylidenepentyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylidenepentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, acidic medium
Reduction: H₂, Pd/C
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Saturated alkanes
Substitution: Nitrobenzene, bromobenzene, etc.
Applications De Recherche Scientifique
(3-Methylidenepentyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Mécanisme D'action
The mechanism of action of (3-Methylidenepentyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylidenepentyl) group can influence the reactivity and orientation of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Similar in structure but with a methyl group instead of a (3-methylidenepentyl) group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylidenepentyl)benzene is unique due to the presence of the (3-methylidenepentyl) group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
90276-16-7 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
3-methylidenepentylbenzene |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
VBUHXRLRPBFOID-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


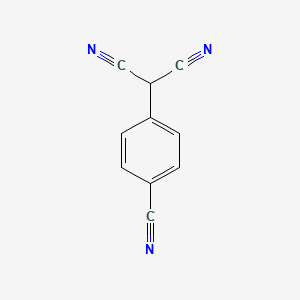

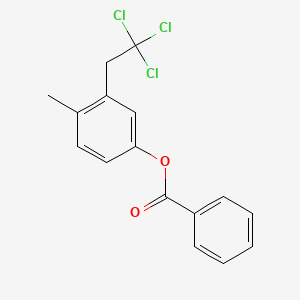
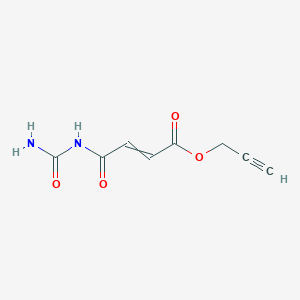
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
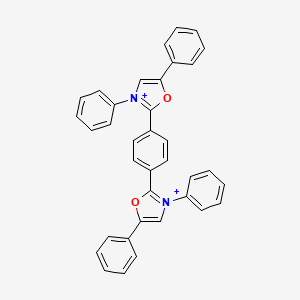
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

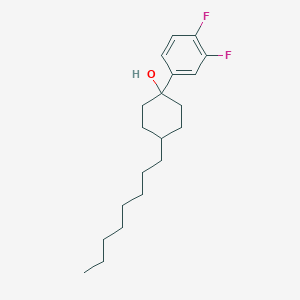
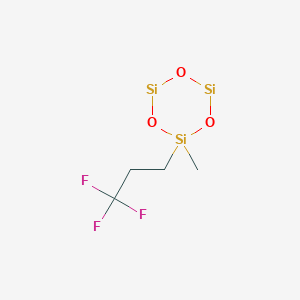
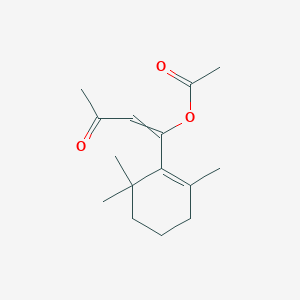
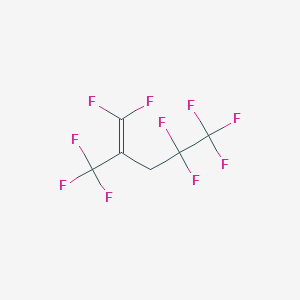
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
